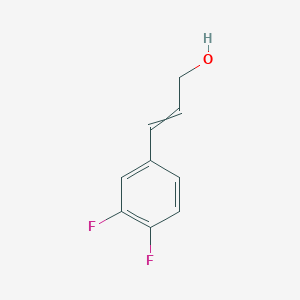![molecular formula C23H23NO3S B12440394 [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chemical compound with the molecular formula C23H23NO3S and a molecular weight of 393.51 g/mol . It is known for its unique structure, which includes an aziridine ring and a triphenylmethyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate typically involves the reaction of 1-(triphenylmethyl)aziridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The aziridine ring can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would result in an epoxide .
Applications De Recherche Scientifique
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its reactivity with various biological molecules. The aziridine ring can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Triphenylmethyl)aziridine: Lacks the methanesulfonate group but shares the aziridine and triphenylmethyl moieties.
Methyl methanesulfonate: Contains the methanesulfonate group but lacks the aziridine and triphenylmethyl groups.
Uniqueness
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is unique due to the combination of its aziridine ring, triphenylmethyl group, and methanesulfonate ester. This combination imparts distinct reactivity and potential biological activities, making it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C23H23NO3S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(1-tritylaziridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
Clé InChI |
JBKFOXMTDCBVBA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


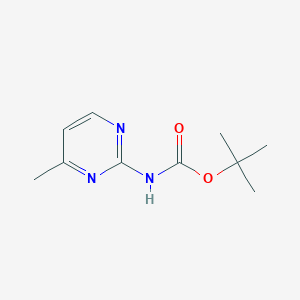
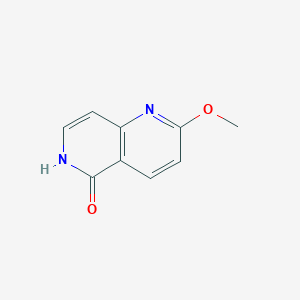

![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
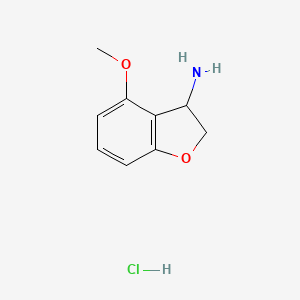
![Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
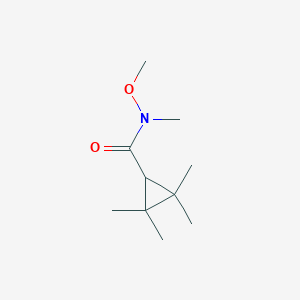
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
